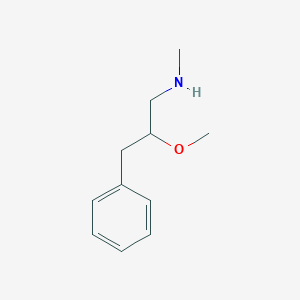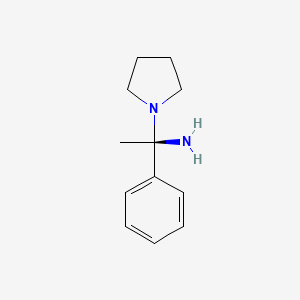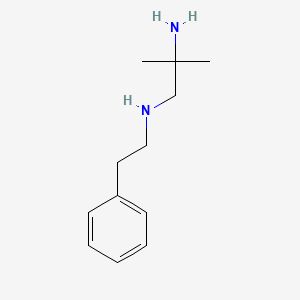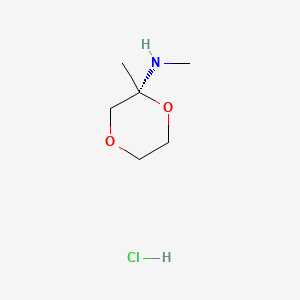
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound with the molecular formula C17H28N4 and a molecular weight of 288.4 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves multiple steps, typically starting with the reaction of pyridine derivatives with piperazine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered functional groups.
Scientific Research Applications
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(2-Pyridinyl)piperazine: Known for its use as a selective α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another selective α2-adrenergic receptor antagonist with different pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H28N4 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H28N4/c1-14(2)13-21-10-4-6-16(21)15-5-3-7-19-17(15)20-11-8-18-9-12-20/h3,5,7,14,16,18H,4,6,8-13H2,1-2H3 |
InChI Key |
UQRPQPLDFFLFGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)


![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)



